(+)-Eseroline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

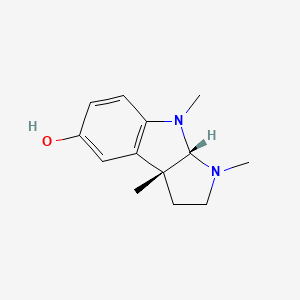

(+)-Eseroline, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacokinetics

A study highlighted the development of a simple liquid chromatographic method for quantifying (+)-Eseroline in rat plasma. This method utilizes high-performance liquid chromatography (HPLC) with photodiode-array detection, allowing for effective pharmacokinetic studies. The limits of detection were established at 25 ng/ml for eseroline, demonstrating the method's reliability and suitability for further pharmacokinetic investigations in animal models .

Key Findings:

- Methodology : HPLC with a mobile phase of sodium dihydrogenphosphate and acetonitrile.

- Detection Limits : 25 ng/ml for eseroline.

- Recovery Rates : Average recovery was approximately 61.1% from spiked plasma samples.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic effects. In animal studies, it was shown to suppress nociceptive responses to mechanical and thermal stimuli without affecting spontaneous neuronal firing in the thalamus. The analgesic effect was dose-dependent and could be antagonized by naloxone, confirming its opioid-like action .

Summary of Analgesic Effects:

- Dosage : Effective at 5 mg/kg administered intraperitoneally.

- Duration : Pain relief onset at 5 minutes, lasting approximately 60 minutes.

- Mechanism : Antinociceptive effects mediated through opioid receptors.

Neurotoxicity

This compound has been implicated in neurotoxic effects, particularly in neuronal cell cultures. Studies demonstrated that eseroline induces cell death through mechanisms involving the loss of ATP and leakage of lactic acid dehydrogenase (LDH). It was found to be more toxic than physostigmine itself, with significant damage observed in various neuronal cell lines at concentrations as low as 75 µM .

Toxicity Data:

- Cell Lines Tested : Mouse neuroblastoma N1E-115, rat glioma C6, neuroblastoma-glioma hybrid NG 108-15.

- Toxic Concentrations : LDH leakage observed at concentrations ranging from 40 to 120 µM.

- Mechanism of Action : Loss of ATP leading to cell death.

Comparative Table of Eseroline Applications

特性

CAS番号 |

29347-15-7 |

|---|---|

分子式 |

C13H18N2O |

分子量 |

218.29 g/mol |

IUPAC名 |

(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol |

InChI |

InChI=1S/C13H18N2O/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13+/m0/s1 |

InChIキー |

HKGWQUVGHPDEBZ-QWHCGFSZSA-N |

SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C |

異性体SMILES |

C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)O)C)C |

正規SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C |

同義語 |

eseroline eseroline monohydrochloride, (3aS-cis)-isomer eseroline, (+)- eseroline, (3aR-cis)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。